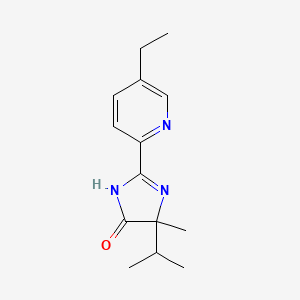

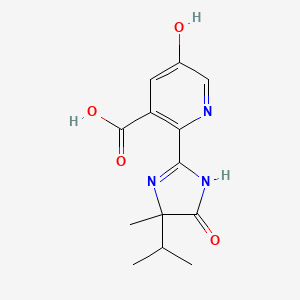

N-(3-氯-4-氟苯基)-7-甲氧基-6-硝基喹唑啉-4-胺

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an improved protocol for the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine” (gefitinib) has been described . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .科学研究应用

Anticancer Activity in Colon Cancer

This compound has shown promising results as an anticancer agent, particularly in colon cancer cells. It exhibits high anticancer efficacy and selectivity in colorectal cancer cell lines such as HCT116, HT29, and SW620. The compound induces apoptosis through mechanisms like cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway, nuclear fragmentation, and increasing levels of reactive oxygen species (ROS) .

Synthesis of Gefitinib

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a key intermediate in the synthesis of Gefitinib, a drug used for the treatment of non-small cell lung carcinoma. An improved protocol for its synthesis has been developed, which is cost-effective and yields high-quality Gefitinib .

Tyrosine Kinase Inhibition

As part of a series of aminoquinazoline derivatives, this compound is studied for its role as a tyrosine kinase inhibitor. Tyrosine kinases are crucial for the modulation of growth factor signaling, and their inhibition is a targeted approach to cancer therapy .

Selectivity Index in Cancer Treatment

The selectivity index of this compound is significant in cancer treatment, as it demonstrates a greater than 2-fold selectivity in colon cancer cells over non-cancerous cells. This indicates its potential for targeted cancer therapy with reduced side effects .

Apoptosis Induction Mechanisms

Research into the specific mechanisms of apoptosis induction by this compound is ongoing. Understanding these mechanisms can lead to the development of more effective cancer treatments .

Role in Intrinsic Apoptosis Pathway

The compound’s ability to activate the intrinsic apoptosis pathway is of particular interest. This pathway is one of the body’s natural methods for eliminating cancer cells, and compounds that can trigger this pathway may be useful in cancer therapy .

Potential for ROS-Induced Cancer Cell Death

The increase in reactive oxygen species (ROS) levels is another mechanism by which this compound induces cancer cell death. Targeting ROS levels is a novel approach to cancer treatment .

Drug Development and Design

The compound’s properties make it a valuable candidate for further drug development and design. Its efficacy in cancer cell lines suggests that it could be the basis for new anticancer drugs .

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKKVCWODTGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

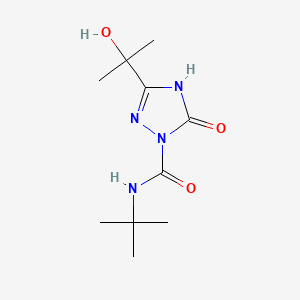

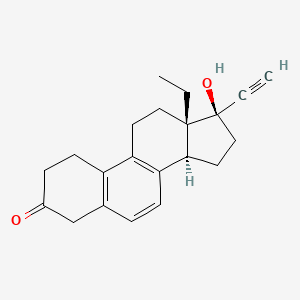

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

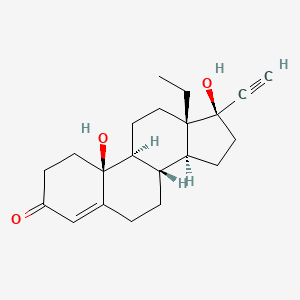

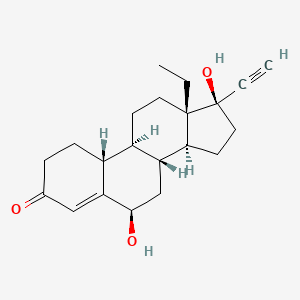

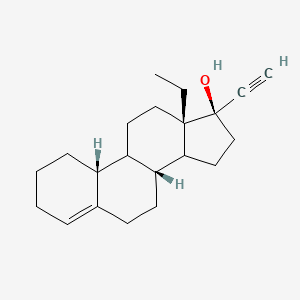

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)